

# "Methyl 4-(bromomethyl)-2-methoxybenzoate"

## chemical properties and structure

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### Compound of Interest

Compound Name: Methyl 4-(bromomethyl)-2-methoxybenzoate

Cat. No.: B1366345

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An In-Depth Technical Guide to **Methyl 4-(bromomethyl)-2-methoxybenzoate**

## Introduction

**Methyl 4-(bromomethyl)-2-methoxybenzoate** is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester—renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

## Compound Identification and Structure

The structural identity of a chemical compound is the foundation of its chemistry. **Methyl 4-(bromomethyl)-2-methoxybenzoate** is systematically defined by several key identifiers.

- IUPAC Name: **methyl 4-(bromomethyl)-2-methoxybenzoate**[\[1\]](#)
- CAS Number: 74733-27-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>BrO<sub>3</sub>[\[1\]](#)[\[2\]](#)
- Canonical SMILES: COC1=C(C=CC(=C1)CBr)C(=O)OC[\[1\]](#)

- InChI Key: DCXFLSHDURQRML-UHFFFAOYSA-N[1]

The molecule's structure features a benzene ring substituted at positions 1, 2, and 4. The methyl ester group (-COOCH<sub>3</sub>) is at position 1, the methoxy group (-OCH<sub>3</sub>) at position 2, and the reactive bromomethyl group (-CH<sub>2</sub>Br) at position 4.

## Physicochemical Properties

A summary of the key computed and experimental properties of **Methyl 4-(bromomethyl)-2-methoxybenzoate** is presented below. These properties are critical for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Weight	259.1 g/mol	[1][2]
Monoisotopic Mass	257.98916 Da	[1]
Appearance	Oily product	[2]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]

## Synthesis and Mechanism

The most common and efficient synthesis of **Methyl 4-(bromomethyl)-2-methoxybenzoate** involves the radical bromination of its precursor, methyl 2-methoxy-4-methylbenzoate.[2] This reaction selectively targets the benzylic protons of the methyl group, a classic example of free-radical halogenation.

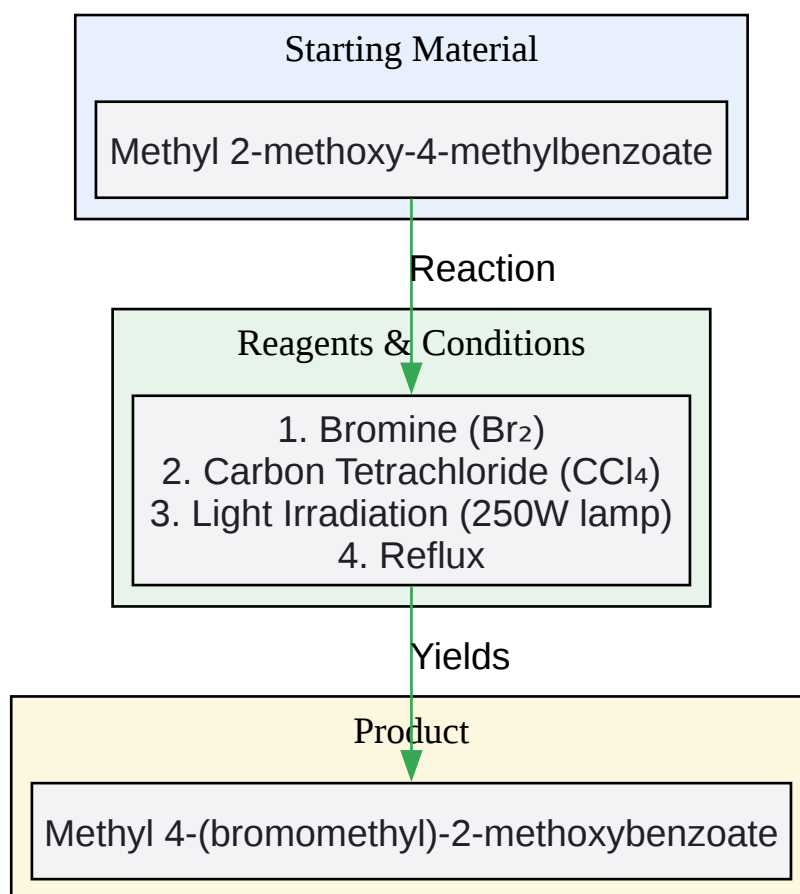
**Causality of Experimental Choice:** The choice of radical bromination is dictated by the need to functionalize the benzylic methyl group without affecting the aromatic ring or the ester functionality.

- Bromine (Br<sub>2</sub>) is used as the halogen source.

- Light Irradiation (e.g., a 250W tungsten lamp) serves as the radical initiator.<sup>[2]</sup> The energy from the light promotes the homolytic cleavage of the Br-Br bond, generating bromine radicals ( $\text{Br}\cdot$ ) which initiate the chain reaction.
- Carbon Tetrachloride ( $\text{CCl}_4$ ) is a traditional, non-polar solvent suitable for radical reactions.<sup>[2]</sup>
- Reflux Conditions provide the necessary thermal energy to sustain the reaction.

The mechanism proceeds via a standard free-radical chain reaction:

- Initiation: Light cleaves  $\text{Br}_2$  into two bromine radicals ( $2 \text{ Br}\cdot$ ).
- Propagation:
  - A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-methoxy-4-methylbenzoate, forming a resonance-stabilized benzylic radical and  $\text{HBr}$ .
  - This benzylic radical then reacts with another molecule of  $\text{Br}_2$  to form the desired product and a new bromine radical, which continues the chain.
- Termination: The reaction ceases when radicals combine (e.g.,  $\text{Br}\cdot + \text{Br}\cdot \rightarrow \text{Br}_2$ ).



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Caption: Synthetic workflow for **Methyl 4-(bromomethyl)-2-methoxybenzoate**.

## Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of **Methyl 4-(bromomethyl)-2-methoxybenzoate** from methyl 2-methoxy-4-methylbenzoate.[2]

Materials:

- Methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol)
- Bromine (6.19 mL, 120 mmol)
- Carbon tetrachloride (315 mL total)

- 250W tungsten lamp
- Reflux apparatus

Procedure:

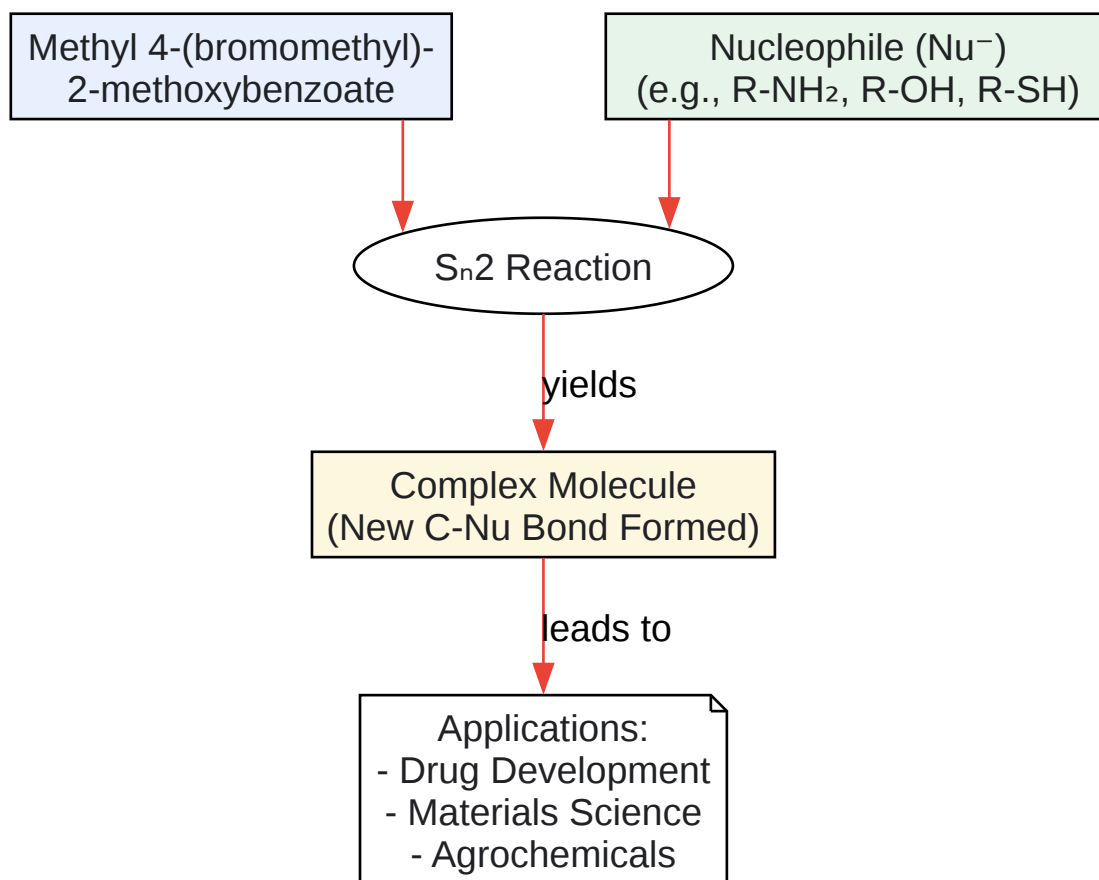
- A solution of methyl 2-methoxy-4-methylbenzoate in 240 mL of carbon tetrachloride is brought to reflux in a suitable reaction flask.
- The reaction mixture is irradiated using the 250W tungsten lamp.
- A solution of bromine in 75 mL of carbon tetrachloride is added dropwise to the refluxing mixture over a period of 1.5 hours.
- After the addition is complete, the reaction is maintained at reflux for an additional 15 minutes.
- The reaction mixture is then cooled to room temperature.
- The solvent is removed under reduced pressure (vacuum) to yield the crude product.
- The procedure affords **Methyl 4-(bromomethyl)-2-methoxybenzoate** as an oily product with a high yield (e.g., 96%).<sup>[2]</sup>

## Chemical Reactivity and Applications

The synthetic utility of **Methyl 4-(bromomethyl)-2-methoxybenzoate** stems from the high reactivity of the benzylic bromide group. This group is an excellent electrophile, making the molecule a potent alkylating agent in nucleophilic substitution reactions (typically  $S_N2$ ).

- **Building Block in Drug Discovery:** The compound serves as a key intermediate for introducing the 2-methoxy-4-(methyl)benzoate moiety into larger, more complex molecules. This is particularly valuable in the synthesis of novel drug candidates, where this fragment can interact with biological targets or serve as a scaffold. Similar brominated benzoate derivatives are widely used as intermediates in producing pharmaceuticals.<sup>[3][4]</sup>
- **Materials Science:** Its reactivity is also harnessed in materials science, for example, as a precursor for new polymers and coatings where specific functional groups are required.<sup>[3]</sup>

- Organic Synthesis: It is a versatile reagent for attaching to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to create new C-N, C-O, C-S, and C-C bonds, respectively.



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Caption: Role as a versatile synthetic intermediate.

## Spectroscopic Data

Structural confirmation of the synthesized product is typically achieved through spectroscopic methods.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum shows characteristic peaks: δ 4.44 (s, 2H, -CH<sub>2</sub>Br), δ 3.91 (s, 3H, -COOCH<sub>3</sub>), δ 3.87 (s, 3H, -OCH<sub>3</sub>).[2]
- Mass Spectrometry (FIA-MS): The mass spectrum displays a molecular ion peak at m/z 259 ([M+1]<sup>+</sup>), confirming the molecular weight.[2]

## Safety and Handling

**Methyl 4-(bromomethyl)-2-methoxybenzoate** is a hazardous chemical and must be handled with appropriate safety precautions.

- GHS Hazard Classification:
  - H302: Harmful if swallowed[1]
  - H315: Causes skin irritation[1]
  - H319: Causes serious eye irritation[1]
  - H335: May cause respiratory irritation[1]
- Personal Protective Equipment (PPE):
  - Wear protective gloves, clothing, and eye/face protection.[5]
  - Use only in a well-ventilated area, such as a chemical fume hood.[6]
- Handling:
  - Avoid contact with skin, eyes, and clothing.[7]
  - Do not breathe dust or vapors.[6]
  - Wash hands thoroughly after handling.[6]
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
  - Store locked up.[6]

## Conclusion

**Methyl 4-(bromomethyl)-2-methoxybenzoate** is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined synthesis, predictable reactivity centered on the

benzylic bromide moiety, and utility in constructing complex molecules make it an indispensable tool for scientists in drug discovery, materials science, and fine chemical manufacturing. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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